molecular formula C₆H₆NNaO₃ B057500 sodium;ethyl 3-cyano-2-oxopropanoate CAS No. 53544-13-1

sodium;ethyl 3-cyano-2-oxopropanoate

Cat. No.: B057500
CAS No.: 53544-13-1
M. Wt: 141.12 g/mol
InChI Key: XGTZSVQFCSDHEK-UHFFFAOYSA-N
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Description

Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide is a chemical compound with the molecular formula C6H6NNaO3. It is known for its unique structure, which includes a cyano group, an ethoxy group, and a dioxopropan-1-ide moiety. This compound is primarily used in research and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide typically involves the reaction of ethyl cyanoacetate with sodium ethoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

C2H5OCH2CN+NaOEtC6H6NNaO3\text{C}_2\text{H}_5\text{OCH}_2\text{CN} + \text{NaOEt} \rightarrow \text{C}_6\text{H}_6\text{NNaO}_3 C2​H5​OCH2​CN+NaOEt→C6​H6​NNaO3​

Industrial Production Methods

In industrial settings, the production of Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 1-cyano-2,3-dioxopropan-1-ide
  • Sodium 1-cyano-3-methoxy-2,3-dioxopropan-1-ide
  • Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide

Uniqueness

Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in certain synthetic and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

sodium;ethyl 3-cyano-2-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVBNFHLHRQPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)[CH-]C#N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53544-13-1
Record name Propanoic acid, 3-cyano-2-oxo-, ethyl ester, ion(1-), sodium (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53544-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name sodium 1-cyano-2-(ethoxycarbonyl)-2-oxoethanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.155.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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